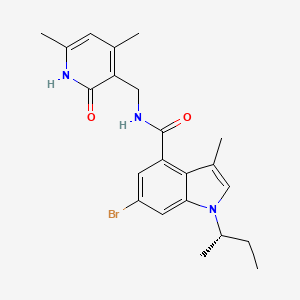![molecular formula C9H5Cl2N3O2 B2890757 Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate CAS No. 1956384-78-3](/img/structure/B2890757.png)
Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H5Cl2N3O2. It is characterized by a pyrido[3,2-d]pyrimidine core structure substituted with two chlorine atoms at positions 2 and 4, and a methyl ester group at position 6. This compound is a pale-yellow to yellow-brown solid at room temperature .
作用机制
Target of Action
Similar compounds have been shown to inhibit the vascular endothelial growth factor (vegf)/kinase insert domain-containing receptor (kdr) and platelet-derived growth factor (pdgf) receptor . These receptors play crucial roles in cell proliferation and angiogenesis, making them important targets for anti-cancer therapies.
Mode of Action
It is likely that the compound interacts with its targets by binding to the active sites of the receptors, thereby inhibiting their function and leading to downstream effects such as reduced cell proliferation and angiogenesis .
Biochemical Pathways
Given its potential targets, it can be inferred that the compound may affect pathways related to cell proliferation and angiogenesis .
Pharmacokinetics
Its degree of lipophilicity, which reflects the compound’s affinity for a lipid environment, suggests that it can easily diffuse into cells .
Result of Action
Given its potential targets and mode of action, it can be inferred that the compound may lead to reduced cell proliferation and angiogenesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a suitable pyridine derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
化学反应分析
Types of Reactions
Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Ester hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrido[3,2-d]pyrimidine derivatives.
Ester hydrolysis: 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylic acid.
Oxidation and reduction: Various oxidized or reduced forms depending on the specific reaction conditions.
科学研究应用
Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Methyl 2,6-dichloropyridine-4-carboxylate: Similar in structure but with chlorine atoms at different positions.
2,4-dichloropyrimidine: Lacks the pyridine ring and ester group.
Pyrido[3,2-d]pyrimidine derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This structural arrangement imparts distinct chemical and biological properties, making it valuable for diverse research applications .
属性
IUPAC Name |
methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c1-16-8(15)5-3-2-4-6(12-5)7(10)14-9(11)13-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHMVURGKXWUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2890675.png)
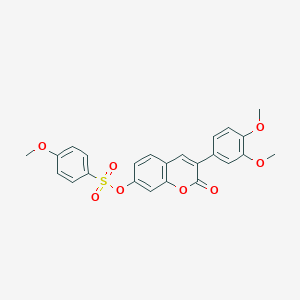
![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)
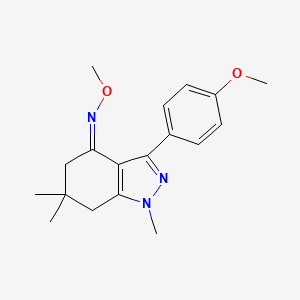
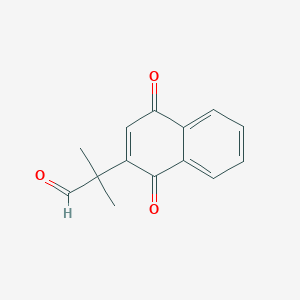
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2890682.png)
![3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine](/img/structure/B2890684.png)
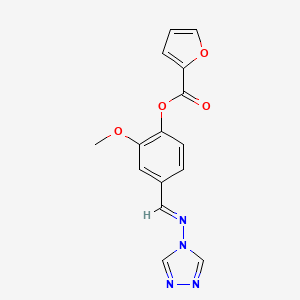
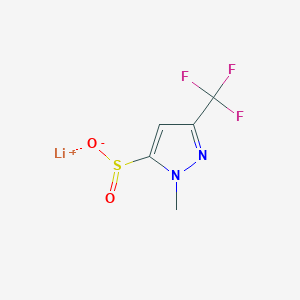
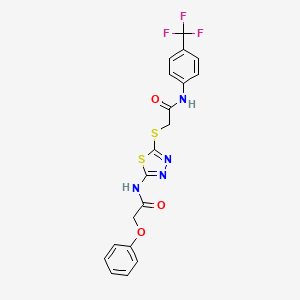
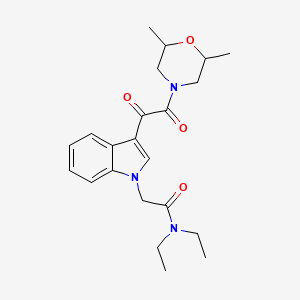
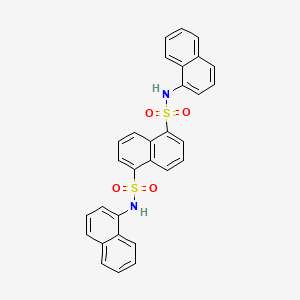
![methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2890695.png)
